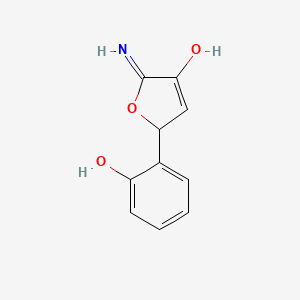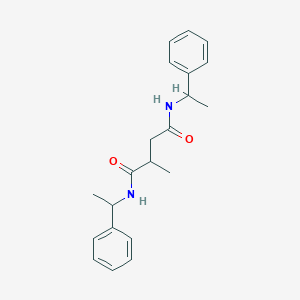
Butanediamide, 2-methyl-N,N'-bis(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is a chemical compound with the molecular formula C₂₁H₂₆N₂O₂. It is a type of amide, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its unique structure, which includes two phenylethyl groups attached to the nitrogen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- typically involves the reaction of butanediamide with 2-methyl-N,N’-bis(1-phenylethyl)-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Butanediamide: A simpler amide with similar structural features but lacking the phenylethyl groups.
N,N’-bis(1-phenylethyl)-amine: A related compound with similar functional groups but different overall structure
Uniqueness
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is unique due to its specific combination of functional groups and structural features.
Propiedades
Número CAS |
98382-20-8 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-methyl-N,N'-bis(1-phenylethyl)butanediamide |
InChI |
InChI=1S/C21H26N2O2/c1-15(21(25)23-17(3)19-12-8-5-9-13-19)14-20(24)22-16(2)18-10-6-4-7-11-18/h4-13,15-17H,14H2,1-3H3,(H,22,24)(H,23,25) |
Clave InChI |
JNDAQUMQXJWVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


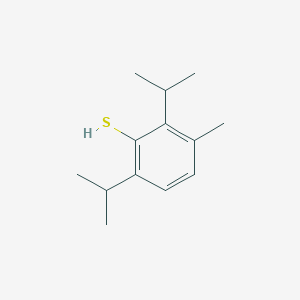
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
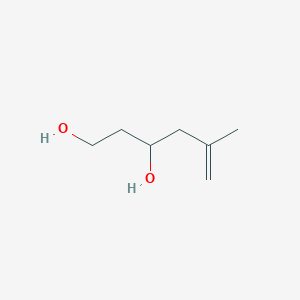
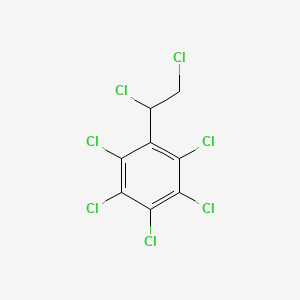
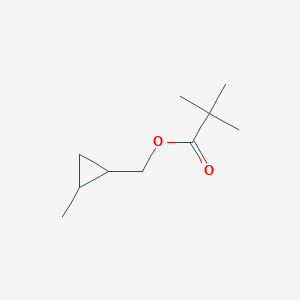
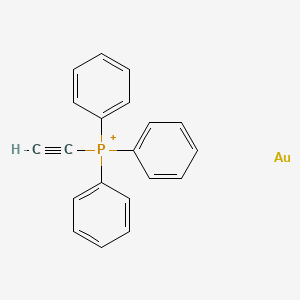
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)



